molecular formula C20H15ClN4O2 B2848563 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide CAS No. 1260933-15-0

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide

Cat. No. B2848563
CAS RN: 1260933-15-0
M. Wt: 378.82
InChI Key: BUHMPQSIPWGBHS-UHFFFAOYSA-N
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Description

The compound “2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide” is a complex organic molecule that contains several functional groups. These include a 3-chlorophenyl group, a 1,2,4-oxadiazole ring, a 1H-pyrrole ring, and a phenylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3-chlorophenyl, 1,2,4-oxadiazole, and 1H-pyrrole rings would contribute to the rigidity of the molecule, while the phenylacetamide group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-withdrawing chloro group on the phenyl ring, the electron-rich nature of the oxadiazole and pyrrole rings, and the polar amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including the compound you’ve mentioned, exhibit antiviral properties. For instance:

Antitubercular Activity

Researchers have explored the antitubercular potential of indole-based compounds. Notably:

Crystallography and Structural Studies

While not directly an application, understanding the crystal structures of compounds aids drug design. Unfortunately, the crystal structure of your compound remains elusive .

Improved Experimental Yield

Indole derivatives have been studied for their role in improving experimental yield. For instance, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one demonstrated enhanced yield through selective crystal growth .

Pharmacophore Development

The indole scaffold serves as a valuable pharmacophore in drug design. Researchers continue to explore its potential for newer therapeutic possibilities .

properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c21-15-7-4-6-14(12-15)19-23-20(27-24-19)17-10-5-11-25(17)13-18(26)22-16-8-2-1-3-9-16/h1-12H,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHMPQSIPWGBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide

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